

Detailed interpretation of the ^1H and ^{13}C NMR spectra of 1-Iodooctadecane.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodooctadecane

Cat. No.: B1330385

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In-Depth Analysis of ^1H and ^{13}C NMR Spectra of 1-Iodooctadecane

For researchers and professionals in drug development and organic synthesis, a thorough understanding of spectroscopic data is paramount for structural elucidation and purity assessment. This guide provides a detailed interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **1-iodooctadecane**, a long-chain alkyl halide. To facilitate comparison, this analysis is presented alongside data for a shorter-chain analogue, 1-iodododecane, highlighting the characteristic spectral features of 1-iodoalkanes.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum of **1-iodooctadecane** is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the iodine atom significantly influences the chemical shift of the adjacent methylene protons.

Key Spectral Features:

- Triplet at ~3.19 ppm: This downfield signal corresponds to the two protons of the methylene group directly attached to the iodine atom ($-\text{CH}_2\text{I}$). The signal is split into a triplet due to coupling with the two protons on the adjacent methylene group.

- Multiplet at ~1.82 ppm: This signal arises from the two protons on the methylene group beta to the iodine atom (-CH₂-CH₂I). It appears as a multiplet (specifically a quintet) due to coupling with the protons on both the adjacent -CH₂I group and the next methylene group in the alkyl chain.
- Broad Multiplet at ~1.26 ppm: The majority of the methylene groups in the long alkyl chain are chemically similar and their signals overlap to form a large, broad multiplet in this region.
- Triplet at ~0.88 ppm: This upfield signal is characteristic of the terminal methyl group (-CH₃) protons. It is split into a triplet by the two protons of the adjacent methylene group.

Quantitative ¹H NMR Data for 1-Iodooctadecane

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
I-CH ₂ -	~3.19	Triplet	2H
I-CH ₂ -CH ₂ -	~1.82	Multiplet	2H
-(CH ₂) ₁₅ -	~1.26	Multiplet	30H
-CH ₃	~0.88	Triplet	3H

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum of **1-iodooctadecane** provides complementary information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the position of the carbon atom within the long alkyl chain.

Key Spectral Features:

- Downfield signal for C1: The carbon atom directly bonded to the iodine atom (C1) is the most deshielded and appears at the lowest field.
- Characteristic shifts for C2 and C3: The C2 and C3 carbons also exhibit distinct chemical shifts due to the influence of the iodine atom.

- Cluster of signals for the internal methylene carbons: The carbon atoms of the internal methylene groups (C4 to C17) have very similar chemical environments, resulting in a cluster of closely spaced signals.
- Upfield signal for the terminal methyl carbon: The C18 methyl carbon is the most shielded and appears at the highest field.

Quantitative ^{13}C NMR Data for 1-Iodooctadecane

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (I-CH ₂ -)	~10.0
C2	~34.0
C3	~30.8
C4-C15	~29.7-29.4
C16	~28.8
C17	~22.7
C18 (-CH ₃)	~14.1

Experimental Protocols

The NMR spectra of **1-iodooctadecane** are typically acquired using a standard NMR spectrometer.

^1H NMR Spectroscopy:

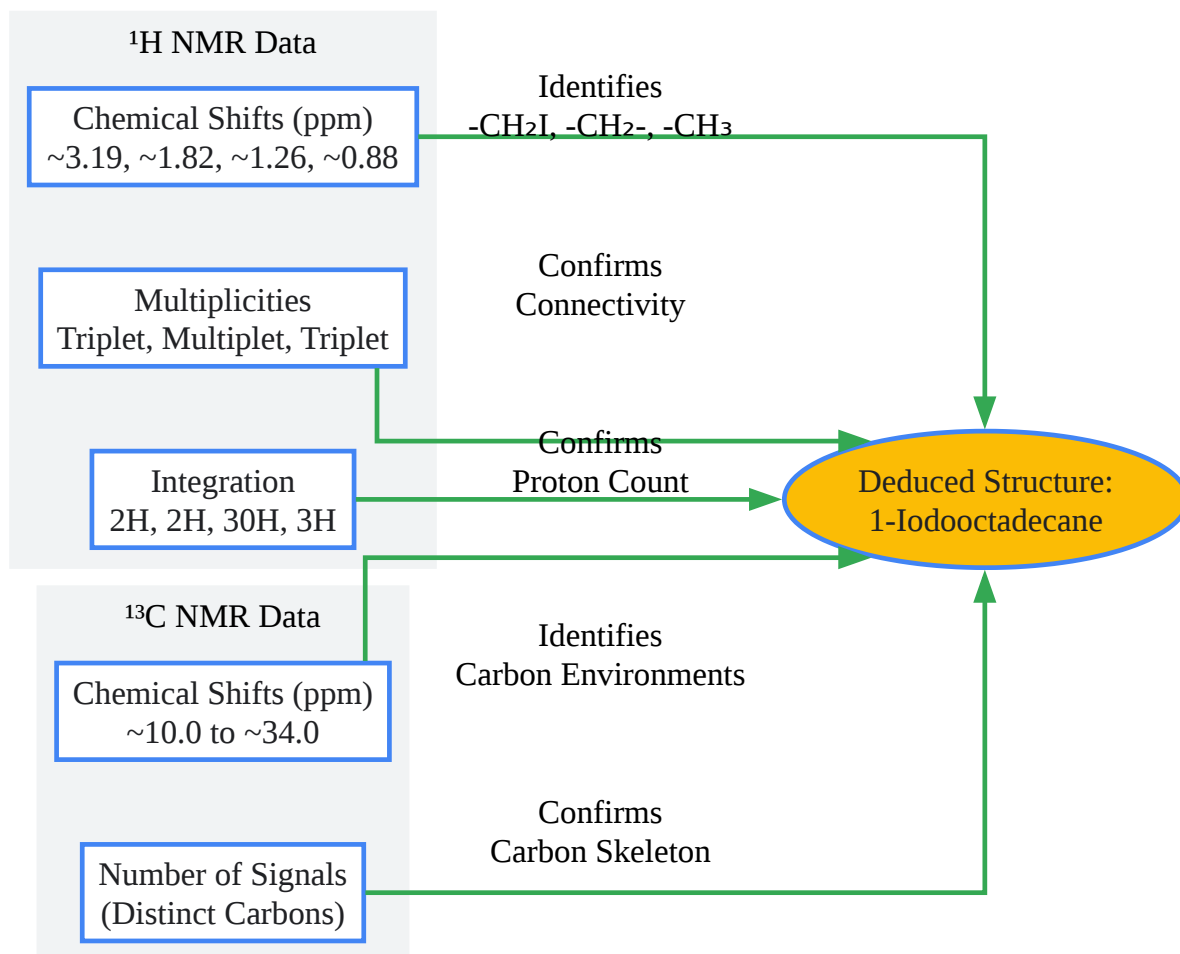
- Sample Preparation: A small amount of **1-iodooctadecane** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), in an NMR tube.
- Instrumentation: A proton NMR spectrum is recorded on a spectrometer, for instance, a 90 MHz instrument.
- Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

^{13}C NMR Spectroscopy:

- **Sample Preparation:** A more concentrated solution of **1-iodooctadecane** in a deuterated solvent like CDCl_3 is prepared.
- **Instrumentation:** A carbon NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for ^{13}C nuclei (e.g., 22.5 MHz for a 90 MHz ^1H spectrometer).
- **Data Acquisition:** The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Visualization of NMR Interpretation

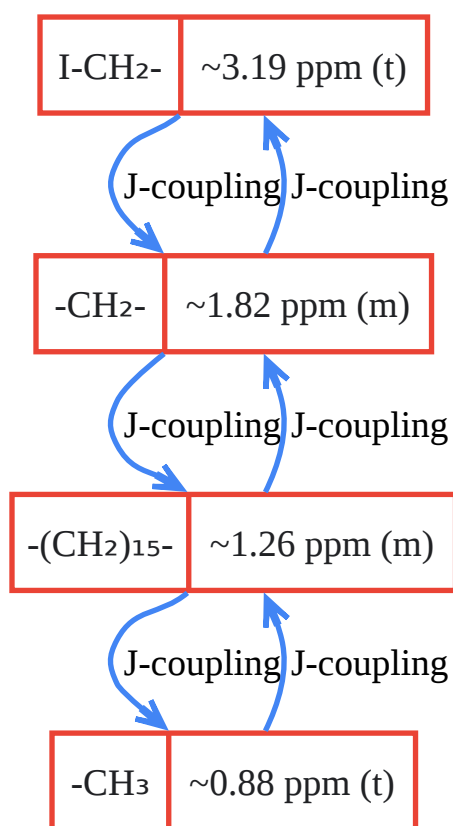
The logical workflow for deducing the structure of **1-iodooctadecane** from its NMR data can be visualized as follows:



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Caption: Workflow for the structural elucidation of **1-iodooctadecane** using NMR data.

The key correlations in the ¹H NMR spectrum that are crucial for assignment can be visualized as follows:



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Caption: Key ¹H-¹H spin-spin coupling correlations in **1-iodooctadecane**.

- To cite this document: BenchChem. [Detailed interpretation of the ¹H and ¹³C NMR spectra of 1-Iodooctadecane.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330385#detailed-interpretation-of-the-1h-and-13c-nmr-spectra-of-1-iodooctadecane\]](https://www.benchchem.com/product/b1330385#detailed-interpretation-of-the-1h-and-13c-nmr-spectra-of-1-iodooctadecane)

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